molecular formula C7H11NS B060320 Methyl[1-(thiophen-2-yl)ethyl]amine CAS No. 174316-28-0

Methyl[1-(thiophen-2-yl)ethyl]amine

Cat. No. B060320
M. Wt: 141.24 g/mol
InChI Key: IPSPCSZFJRJGMS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to Methyl[1-(thiophen-2-yl)ethyl]amine involves various methods, including the use of chiral trans-3-p-tolyl-2,3-dihydro-1,4-benzodioxin-2-carboxylic acids for obtaining enantiomers of specific adrenoreceptor antagonists (Quaglia et al., 1996). Another example includes the stereoselective process for preparing key intermediates in antibiotic development (Fleck et al., 2003).

Molecular Structure Analysis

The molecular structure of related compounds, such as diphenylphosphino(phenyl pyridin-2-yl methylene)amine complexes, reveals insights into their chemoselective properties in reactions (Dyer et al., 2005). Another study on 4-methylbenzyl N′-[(thiophen-2-yl)methylidene]hydrazinecarbodithioate showcases its molecular packing and interactions (Ramli et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving thiophene derivatives, such as the synthesis of 2-[3-Methyl-1-Ethylxanth-8-Ylthio]Acetate salts containing thietanyl and dioxothietanyl rings, display anti-aggregation activity, indicating the compound's chemical behavior and potential applications (Gurevich et al., 2020).

Scientific Research Applications

Enantioselective Catalysis

Primary amine-thiourea derivatives, closely related to Methyl[1-(thiophen-2-yl)ethyl]amine, have been used as catalysts in enantioselective conjugate additions of ketones to nitroalkenes. This process demonstrates broad substrate scope and indicates an enamine mechanism, highlighting the potential of such compounds in asymmetric synthesis (Huang & Jacobsen, 2006).

Antibacterial and Antifungal Activities

Compounds structurally similar to Methyl[1-(thiophen-2-yl)ethyl]amine have been synthesized and evaluated for their antimicrobial activities. Notably, some derivatives have shown promising antibacterial and antifungal activities against various pathogens, which could pave the way for the development of new antimicrobial agents (Patel & Patel, 2017).

Synthetic Chemistry

These types of compounds also play a crucial role in synthetic chemistry. They serve as intermediates or key components in the synthesis of various complex molecules. This includes their use in the preparation of ethyl 2-amino-4-methyl-5-(1H-1,2,4-triazol-1-yl)thiophene-3-carboxylate, which is important in the synthesis of diverse organic compounds (Sun, Huang & Ding, 2010).

Safety And Hazards

“Methyl[1-(thiophen-2-yl)ethyl]amine” is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . This indicates that it can be harmful if swallowed, inhaled, or comes into contact with skin, and it can cause eye and skin irritation. It may also cause respiratory irritation and drowsiness or dizziness .

properties

IUPAC Name

N-methyl-1-thiophen-2-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NS/c1-6(8-2)7-4-3-5-9-7/h3-6,8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPSPCSZFJRJGMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CS1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40332534
Record name N-Methyl-1-(thiophen-2-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40332534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl[1-(thiophen-2-yl)ethyl]amine

CAS RN

174316-28-0
Record name N,α-Dimethyl-2-thiophenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=174316-28-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-1-(thiophen-2-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40332534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl[1-(thiophen-2-yl)ethyl]amine
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